N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
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Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at adjacent positions and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The pyrazole nucleus is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including cyclocondensation .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrazole derivative would depend on its exact structure. Pyrazoles in general are known for their stability and reactivity .Scientific Research Applications
- Ceftolozane Precursor : The compound serves as a crucial intermediate in the synthesis of ceftolozane , a fifth-generation intravenous cephalosporin antibiotic. Ceftolozane demonstrates broad antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .
- Pyrazole Scaffold : The pyrazole moiety in this compound has been associated with anti-inflammatory properties. Researchers have explored pyrazole derivatives for their potential to modulate inflammatory pathways .
- Structure-Activity Relationships : Scientists have utilized multicomponent reactions to explore structure-activity relationships within enzyme binding pockets. Investigating the interactions of this compound with specific enzymes may reveal its potential as an anticancer agent .
Antibacterial Applications
Anti-Inflammatory Potential
Anticancer Investigations
Halogen Exchange Reactions
Future Directions
properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c1-16(2,3)19-14(12-9-22(21)10-13(12)18-19)17-15(20)11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZPOBTXFMAOAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide |
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